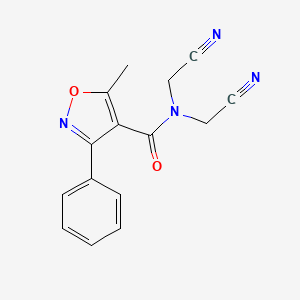![molecular formula C17H17Cl2NO2 B14960537 2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide](/img/structure/B14960537.png)
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide is an organic compound with the molecular formula C16H15Cl2NO2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of two chlorophenyl groups and a propanamide moiety, making it a versatile compound for different chemical reactions and applications.
准备方法
The synthesis of 2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product .
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For instance, the acylation reaction can be carried out at temperatures ranging from 0°C to the reflux temperature of the reaction materials, with reaction times varying from 1 to 10 hours .
化学反应分析
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like methylene dichloride and catalysts such as aluminum chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide involves interactions with specific molecular targets and pathways. For instance, it can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide can be compared with other similar compounds, such as:
4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar chlorophenyl groups.
2-(4-chloro-2-methylphenoxy)propionic acid (MCPP): Another herbicide with structural similarities.
2,4-dichlorophenoxyacetic acid (2,4-D): A common herbicide with two chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
属性
分子式 |
C17H17Cl2NO2 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-17(2,22-15-9-7-14(19)8-10-15)16(21)20-11-12-3-5-13(18)6-4-12/h3-10H,11H2,1-2H3,(H,20,21) |
InChI 键 |
BXPAHNWKDWCGSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B14960491.png)


![Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14960510.png)
![4-(butanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14960515.png)

![N-[4-(butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960552.png)

![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B14960563.png)
![4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960565.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B14960566.png)
